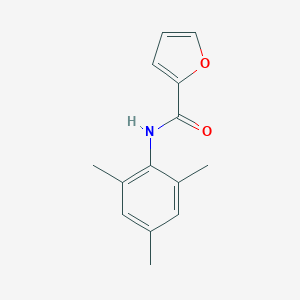

N-mesityl-2-furamide

Beschreibung

N-Mesityl-2-furamide is an amide derivative of 2-furoic acid, where the nitrogen atom of the amide group is substituted with a mesityl (2,4,6-trimethylphenyl) moiety. The mesityl group confers significant steric bulk and aromatic stability, distinguishing it from simpler alkyl-substituted furanamide analogs. The compound’s applications likely span organic synthesis and pharmaceutical intermediates, though specific uses require further study.

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27g/mol |

IUPAC-Name |

N-(2,4,6-trimethylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO2/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16) |

InChI-Schlüssel |

AHFXAWPTJSHKRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features of N-mesityl-2-furamide and related compounds:

*Molecular weights are calculated or derived from structural formulas in cited sources.

Key Observations :

- In contrast, ranitidine-related compounds feature sulfur-containing chains (e.g., thioethyl) and charged groups (e.g., hemifumarate salts), enhancing aqueous solubility ().

- Amide Reactivity : While this compound’s amide group is stabilized by the aromatic mesityl substituent, ranitidine nitroacetamide contains a nitroacetamide moiety, which may exhibit higher electrophilicity due to the electron-withdrawing nitro group ().

Physicochemical Properties

Although explicit data for this compound are unavailable, inferences can be drawn:

Notes:

Pharmacological and Industrial Relevance

- This compound: Potential applications in catalysis or materials science due to its steric profile. No direct pharmaceutical use is documented.

- Ranitidine Analogs : These compounds are impurities or intermediates in ranitidine synthesis, a histamine H2-receptor antagonist (). Their structural complexity (e.g., thioether linkages) underscores the importance of rigorous purity testing in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.